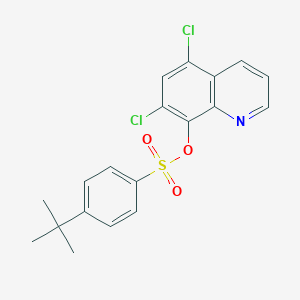
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate, also known as DBQ or NSC 757759, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DBQ has been of particular interest due to its unique chemical structure and potential for use in various research applications.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. One study found that this compound inhibited the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Other studies have shown that this compound can inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to possess antimicrobial activity against a wide range of bacteria and fungi. This compound has also been shown to possess antiviral activity against a number of viruses, including HIV-1 and influenza A virus. This compound has also been found to possess anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in lab experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate. One area of interest is in the development of new cancer treatments based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, which may lead to the identification of new targets for cancer therapy. Additionally, there is interest in exploring the antimicrobial and antiviral properties of this compound, which may lead to the development of new treatments for infectious diseases. Overall, this compound is a promising compound for scientific research, with a wide range of potential applications in the fields of cancer research, infectious diseases, and inflammation.
Synthesemethoden
The synthesis of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate involves the reaction of 5,7-dichloroquinoline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high purity this compound for their experiments.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer research. This compound has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Eigenschaften
Molekularformel |
C19H17Cl2NO3S |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C19H17Cl2NO3S/c1-19(2,3)12-6-8-13(9-7-12)26(23,24)25-18-16(21)11-15(20)14-5-4-10-22-17(14)18/h4-11H,1-3H3 |
InChI-Schlüssel |
AJKJMTSXJFXRHO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)


![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)


![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)




